molecular formula C22H20ClFN6O3 B11204233 5-amino-N-(3-chloro-4-fluorophenyl)-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide

5-amino-N-(3-chloro-4-fluorophenyl)-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11204233
M. Wt: 470.9 g/mol
InChI Key: TYZWEBAGSMTXOV-UHFFFAOYSA-N
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Description

5-amino-N-(3-chloro-4-fluorophenyl)-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple functional groups such as amino, chloro, fluoro, ethoxy, and oxazolyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-(3-chloro-4-fluorophenyl)-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Formation of the Oxazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring.

    Introduction of the Triazole Ring: The triazole ring is introduced through a cycloaddition reaction, often using azides and alkynes as starting materials.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process is typically scaled up from laboratory conditions to industrial reactors, ensuring consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-amino-N-(3-chloro-4-fluorophenyl)-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert certain functional groups to their reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the amino, chloro, and fluoro positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

5-amino-N-(3-chloro-4-fluorophenyl)-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide has diverse applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-amino-N-(3-chloro-4-fluorophenyl)-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole and oxazole derivatives, such as:

  • 5-chloro-3-fluoro-4-(methylthio)-2-phenylpyridine
  • 4-ethoxyphenyl-5-methyl-1,3-oxazole derivatives

Uniqueness

The uniqueness of 5-amino-N-(3-chloro-4-fluorophenyl)-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H20ClFN6O3

Molecular Weight

470.9 g/mol

IUPAC Name

5-amino-N-(3-chloro-4-fluorophenyl)-1-[[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]triazole-4-carboxamide

InChI

InChI=1S/C22H20ClFN6O3/c1-3-32-15-7-4-13(5-8-15)22-27-18(12(2)33-22)11-30-20(25)19(28-29-30)21(31)26-14-6-9-17(24)16(23)10-14/h4-10H,3,11,25H2,1-2H3,(H,26,31)

InChI Key

TYZWEBAGSMTXOV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)CN3C(=C(N=N3)C(=O)NC4=CC(=C(C=C4)F)Cl)N

Origin of Product

United States

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